

# Preliminary studies of Terbium-161 in prostate cancer models

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Core of Preliminary Studies of **Terbium-161** in Prostate Cancer Models

### Introduction

**Terbium-161** ( $^{161}$ Tb) is an emerging radionuclide for targeted cancer therapy, particularly for metastatic castration-resistant prostate cancer (mCRPC).[1][2][3][4][5] Its therapeutic potential stems from a unique decay profile, which includes the emission of  $\beta^-$  particles, conversion electrons, and a significant number of low-energy Auger electrons.[1][2][3][4][5][6] This combination is theoretically more effective for treating both larger tumors and micrometastases than radionuclides that only emit  $\beta^-$  particles, such as Lutetium-177 ( $^{177}$ Lu).[7][8] Preclinical studies have focused on coupling  $^{161}$ Tb with ligands targeting the prostate-specific membrane antigen (PSMA), a protein highly overexpressed on the surface of prostate cancer cells.[1][2][3] [4][9] This guide provides a detailed overview of the core preclinical findings, experimental methodologies, and the therapeutic rationale for using  $^{161}$ Tb-based radioligand therapy in prostate cancer models.

# **Mechanism of Action and Signaling Pathway**

The therapeutic strategy involves a PSMA-targeting ligand, such as PSMA-617 or PSMA-I&T, which is chelated to  $^{161}$ Tb.[3][9][10] This radiolabeled molecule is administered intravenously and circulates throughout the body. The PSMA ligand selectively binds to PSMA receptors on prostate cancer cells. Following binding, the  $^{161}$ Tb-PSMA complex is internalized by the cell. The decay of  $^{161}$ Tb within or near the cancer cell releases a cascade of  $\beta^-$  particles and Auger



electrons, which induce DNA damage and ultimately lead to cell death. The short range of Auger electrons is particularly advantageous for targeting microscopic disease.[7]



Click to download full resolution via product page

Caption: Targeted delivery and action of <sup>161</sup>Tb-PSMA radioligand therapy.

# Experimental Protocols Radiolabeling of PSMA Ligands

A novel method for radiolabeling PSMA-617 with <sup>161</sup>Tb has been developed, optimizing parameters from existing literature.[11]

- Preparation of Reaction Mixture: To a tube containing 50 μL of ascorbic acid, 1 mL of sodium acetate buffer (labeling buffer) and 185 MBq of <sup>161</sup>TbCl<sub>3</sub> are added. The pH of the reaction mixture is adjusted to 4.5.[11]
- Incubation: The mixture is incubated at 95°C for 10 minutes.[11]
- Addition of Ligand: 25 μL of PSMA-617 is added to the reaction mixture.[11]
- Final Incubation and Cooling: The final mixture is incubated at 95°C for approximately 25 minutes and then allowed to cool to room temperature.[11]



 Quality Control: The radiochemical yield and purity are determined using radio-thin-layer chromatography (radio-TLC) and radio-high-performance liquid chromatography (radio-HPLC).[11][12]

### In Vitro Cell Studies

In vitro experiments are crucial for assessing the efficacy and specificity of the radioligand.

- Cell Lines: PSMA-positive prostate cancer cell lines (e.g., PC-3 PIP, LNCaP) and PSMA-negative cell lines (e.g., PC-3 flu) are used.[9][11]
- Cell Viability (MTT Assay) and Survival (Clonogenic Assay):
  - Cells are seeded in multi-well plates.[11]
  - They are then exposed to varying concentrations of <sup>161</sup>Tb-PSMA-617, <sup>177</sup>Lu-PSMA-617, or control substances.[1][3][4][9][11]
  - After a set incubation period, cell viability is assessed using an MTT assay, and the ability
    of cells to form colonies is measured by a clonogenic assay.[1][2][3][4]
- Cellular Uptake Studies:
  - Cells are seeded in 24-well plates.[11]
  - $\circ$  A medium containing  $^{161}$  Tb-PSMA-617 (e.g., 4.625 MBq / 0.625  $\mu g$  PSMA) is added to each well.[11]
  - At various time points (e.g., 1, 2, 4, 8, and 24 hours), the medium is removed, and the cells are washed.[11]
  - The radioactivity associated with the cells is measured using a gamma counter to determine uptake efficiency.[11]

## In Vivo Animal Studies

Animal models, typically tumor-bearing mice, are used to evaluate the biodistribution, imaging potential, and therapeutic efficacy of the radioligand.



- Animal Models: Mice (e.g., athymic nude mice) are subcutaneously inoculated with PSMA-positive and/or PSMA-negative prostate cancer cells to induce tumor xenografts.[9] Studies commence when tumors reach a volume of approximately 50-200 mm<sup>3</sup>.[9]
- Biodistribution Studies:
  - $\circ$  Tumor-bearing mice are intravenously injected with  $^{161}$ Tb-PSMA-617 (e.g., 5.0 MBq, 1 nmol, 100  $\mu$ L).[9]
  - At various time points post-injection (e.g., 1, 4, 24, 48, 96 hours), mice are sacrificed.
  - Selected organs and tissues (tumor, blood, kidneys, liver, muscle, etc.) are collected,
     weighed, and the radioactivity is measured using a gamma counter.[9]
  - Uptake is typically expressed as a percentage of the injected activity per gram of tissue (% IA/g).[9]
- Therapy Studies:
  - Mice with established tumors are randomly assigned to treatment groups (e.g., untreated control, 5.0 MBq <sup>161</sup>Tb-PSMA-617, 10 MBq <sup>161</sup>Tb-PSMA-617).[1][3][4][6][9]
  - A single dose of the radioligand is administered intravenously.
  - Tumor growth, body weight, and overall health are monitored regularly.[10][12]
  - The primary endpoints are typically tumor growth inhibition and median survival.[1][3][4][6]
     [9]
- Imaging Studies:
  - SPECT/CT imaging can be performed at different time points after injection of <sup>161</sup>Tb-PSMA-617 to visualize the biodistribution of the radioligand in vivo.[10][11]





Click to download full resolution via product page

Caption: Workflow of preclinical studies for <sup>161</sup>Tb-PSMA radioligands.

# Data Presentation In Vitro Efficacy



Preliminary studies consistently show that <sup>161</sup>Tb-PSMA-617 is more effective at reducing the viability and survival of PSMA-positive prostate cancer cells compared to <sup>177</sup>Lu-PSMA-617.[1] [3][4][6][9] This enhanced effect is not observed in PSMA-negative cells, confirming the target specificity of the treatment.[9] One study found that <sup>161</sup>Tb-PSMA-617 was up to 3-fold more effective than its <sup>177</sup>Lu counterpart in vitro.[9]

| Cell Line        | Radioligand                | Outcome                      | Result                                                                    |
|------------------|----------------------------|------------------------------|---------------------------------------------------------------------------|
| PC-3 PIP (PSMA+) | <sup>161</sup> Tb-PSMA-617 | Cell Viability &<br>Survival | More reduced compared to <sup>177</sup> Lu-PSMA-617[1][3][4][6]           |
| PC-3 flu (PSMA-) | <sup>161</sup> Tb-PSMA-617 | Cell Viability &<br>Survival | No significant<br>difference compared<br>to <sup>177</sup> Lu-PSMA-617[9] |
| LNCaP (PSMA+)    | <sup>161</sup> Tb-PSMA-617 | Cytotoxicity                 | Cytotoxic effect observed[11][13]                                         |
| PC-3 (PSMA-)     | <sup>161</sup> Tb-PSMA-617 | Cytotoxicity                 | No cytotoxic effect observed[11][13]                                      |

### In Vivo Biodistribution

Biodistribution studies in PC-3 PIP/flu tumor-bearing mice have shown that <sup>161</sup>Tb-PSMA-617 and <sup>177</sup>Lu-PSMA-617 have very similar tissue distribution profiles, indicating that the choice of radionuclide does not alter the pharmacokinetics of the PSMA-617 ligand.[1][3][4][6][9] High uptake is observed in PSMA-positive tumors, with lower accumulation in other organs except for the kidneys, which is a known site of PSMA ligand accumulation.[9][11]



| Organ/Tissue           | Time (post-injection) | <sup>161</sup> Tb-PSMA-617 Uptake (%<br>IA/g, Mean ± SD) |
|------------------------|-----------------------|----------------------------------------------------------|
| PC-3 PIP Tumor (PSMA+) | 4 h                   | 49 ± 5.5[9]                                              |
| 96 h                   | 22 ± 4.3[9]           |                                                          |
| PC-3 flu Tumor (PSMA-) | 4 h                   | ~2-3[9]                                                  |
| Kidneys                | 4 h                   | ~20-30[9]                                                |
| Blood                  | 4 h                   | ~2[9]                                                    |
| Liver                  | 4 h                   | ~1-2[9]                                                  |
| Muscle                 | 4 h                   | <1[9]                                                    |

# **In Vivo Therapeutic Efficacy**

Therapy studies in mouse models have demonstrated the superiority of <sup>161</sup>Tb-PSMA-617 over <sup>177</sup>Lu-PSMA-617.[1][3][4] Treatment with <sup>161</sup>Tb-PSMA-617 leads to a dose-dependent inhibition of tumor growth and a significant prolongation of survival compared to both untreated controls and mice treated with <sup>177</sup>Lu-PSMA-617.[6][9][14][15]

| Treatment Group                        | Median Survival<br>(days) | Tumor Growth<br>Inhibition | Notes                                                                                 |
|----------------------------------------|---------------------------|----------------------------|---------------------------------------------------------------------------------------|
| Untreated Control                      | 19[1][3][4][6]            | -                          | -                                                                                     |
| 5.0 MBq <sup>161</sup> Tb-PSMA-<br>617 | 36[1][3][4][6]            | Activity-dependent[9]      | Superior to 5.0 MBq<br><sup>177</sup> Lu-PSMA-617<br>(median survival: 32<br>days)[9] |
| 10 MBq <sup>161</sup> Tb-PSMA-<br>617  | 65[1][3][4][6]            | Activity-dependent[9]      | In some cases,<br>complete tumor<br>remission was<br>observed.[9]                     |



Dosimetry calculations support these biological findings, indicating that <sup>161</sup>Tb results in a 1.4-fold higher energy deposition in established tumors compared to <sup>177</sup>Lu. This advantage increases to approximately 4-fold for small cell clusters, highlighting its potential for treating micrometastatic disease.[9]

### Conclusion

The preliminary studies of <sup>161</sup>Tb in prostate cancer models consistently demonstrate its potential as a more effective therapeutic radionuclide than <sup>177</sup>Lu.[1][2][3][4] The superior in vitro cytotoxicity and in vivo therapeutic efficacy of <sup>161</sup>Tb-labeled PSMA ligands are attributed to the additional emission of Auger and conversion electrons.[1][3][4][6] The similar biodistribution profiles of <sup>161</sup>Tb- and <sup>177</sup>Lu-labeled PSMA-617 confirm that the targeting properties of the ligand are maintained.[1][3][4][6][9] These compelling preclinical data provide a strong rationale for the ongoing and future clinical translation of <sup>161</sup>Tb-based radioligand therapies for patients with metastatic castration-resistant prostate cancer.[1][2][3][4][6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. Terbium-161 for PSMA-targeted radionuclide therapy of prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terbium-161 for PSMA-targeted radionuclide therapy of prostate cancer [inis.iaea.org]
- 4. gup.ub.gu.se [gup.ub.gu.se]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. researchgate.net [researchgate.net]
- 7. Terbium-161: new radionuclide therapy hits the clinic | News & Events | PSI [psi.ch]
- 8. youtube.com [youtube.com]

## Foundational & Exploratory





- 9. Terbium-161 for PSMA-targeted radionuclide therapy of prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. [161Tb]Tb-PSMA-617 radioligand therapy in patients with mCRPC: preliminary dosimetry results and intra-individual head-to-head comparison to [177Lu]Lu-PSMA-617 [thno.org]
- 15. [161Tb]Tb-PSMA-617 radioligand therapy in patients with mCRPC: preliminary dosimetry results and intra-individual head-to-head comparison to [177Lu]Lu-PSMA-617 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary studies of Terbium-161 in prostate cancer models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209772#preliminary-studies-of-terbium-161-inprostate-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com